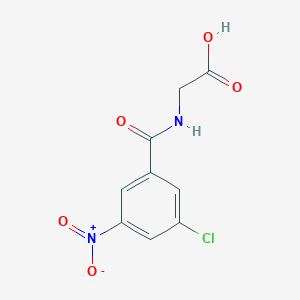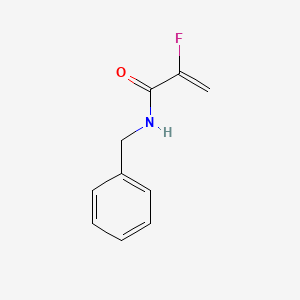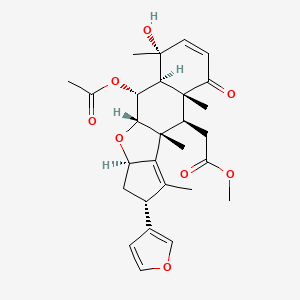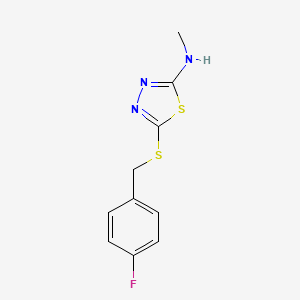
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3S2 and a molecular weight of 241.31 g/mol This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
The synthesis of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the 4-fluorobenzyl thiol.
N-Methylation: The final step involves the methylation of the nitrogen atom on the thiadiazole ring using methylating agents like methyl iodide or dimethyl sulfate under basic conditions
Analyse Des Réactions Chimiques
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and proteases.
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death
Comparaison Avec Des Composés Similaires
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer properties but differs in its chemical structure and specific activity.
2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole: This compound has similar antimicrobial properties but differs in its molecular weight and specific applications.
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-3-phenylpropanamide: This compound has shown potential as an antimicrobial agent but differs in its chemical structure and specific activity.
Propriétés
Formule moléculaire |
C10H10FN3S2 |
|---|---|
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10FN3S2/c1-12-9-13-14-10(16-9)15-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
FBVSLIFPYCGALY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)SCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


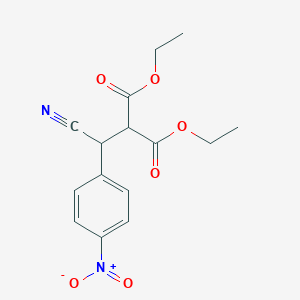
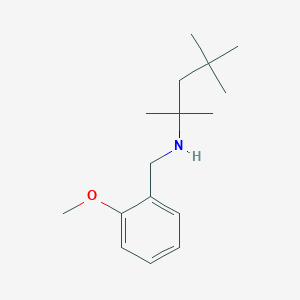
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

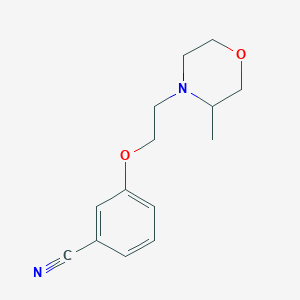

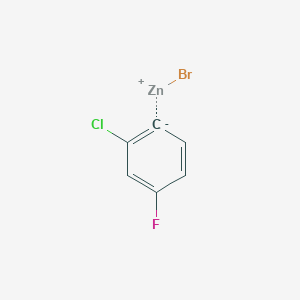

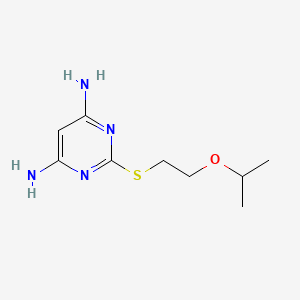
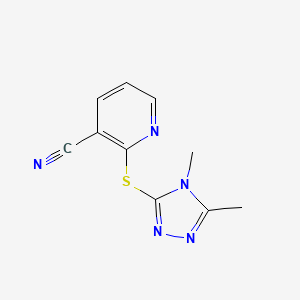
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
